5-(5-Bromo-2-fluorophenyl)thiazol-2-amine
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Overview
Description
5-(5-Bromo-2-fluorophenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-fluorophenyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 5-bromo-2-fluorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-fluorophenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, sulfoxides, sulfones, and reduced amine derivatives .
Scientific Research Applications
5-(5-Bromo-2-fluorophenyl)thiazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that mediate anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Bromo-5-fluorophenyl)thiazol-2-amine
- 5-(4-Bromo-2-methoxyphenyl)thiazol-2-amine
- 5-(4-Bromo-2-(trifluoromethyl)phenyl)thiazol-2-amine
Uniqueness
5-(5-Bromo-2-fluorophenyl)thiazol-2-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of both bromine and fluorine atoms provides distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6BrFN2S |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
5-(5-bromo-2-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6BrFN2S/c10-5-1-2-7(11)6(3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChI Key |
BXILHQYYSARDLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CN=C(S2)N)F |
Origin of Product |
United States |
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